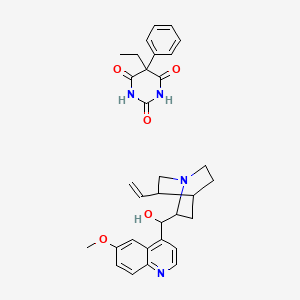

Quinidine barbiturate

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Barbiturates work by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. |

|---|---|

Molekularformel |

C32H36N4O5 |

Molekulargewicht |

556.7 g/mol |

IUPAC-Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17) |

InChI-Schlüssel |

YHRUERMOPBDCFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Solid State Formation Mechanisms of Quinidine Barbiturate

Methodologies for Quinidine (B1679956) Barbiturate (B1230296) Preparation and Crystallization

While specific methods for quinidine barbiturate are not extensively reported, its preparation would likely follow established techniques for generating pharmaceutical cocrystals. These methods are designed to bring the constituent molecules into close proximity under conditions that favor nucleation and crystal growth.

Commonly employed methodologies include:

Solution-Based Methods:

Slow Evaporation: This technique involves dissolving stoichiometric amounts of quinidine and the barbiturate in a common solvent or a solvent mixture. kinampark.com Slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and subsequent crystallization of the this compound complex. The choice of solvent is critical and can significantly influence the crystal form obtained. rsc.orgnih.govnih.gov

Cooling Crystallization: A saturated solution of the components at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. The cooling rate is a key parameter that can affect crystal size and quality.

Slurry Conversion: A suspension of one component is stirred in a solution of the other. Over time, the suspended solid can dissolve and recrystallize as the more thermodynamically stable cocrystal.

Solid-State Methods:

Neat Grinding: The solid reactants are ground together mechanically, providing the energy needed to break the crystal lattices of the starting materials and facilitate the formation of new intermolecular interactions in the cocrystal.

Liquid-Assisted Grinding (LAG): A small amount of a liquid is added during grinding. The liquid acts as a catalyst, enhancing molecular mobility and accelerating the cocrystallization process.

An illustrative comparison of these general methods is presented in Table 1.

| Methodology | General Principle | Key Parameters | Potential Outcome |

|---|---|---|---|

| Slow Evaporation | Gradual removal of solvent from a solution containing stoichiometric amounts of quinidine and barbiturate. | Solvent system, temperature, evaporation rate. | Formation of single crystals suitable for structural analysis. |

| Cooling Crystallization | Reduction of solubility by decreasing the temperature of a saturated solution. | Cooling rate, initial concentration, solvent. | Control over crystal size and yield. |

| Slurry Conversion | Transformation of a suspension of one component into the cocrystal in the presence of a solution of the other. | Solvent, temperature, stirring rate, time. | Formation of the most thermodynamically stable form. |

| Liquid-Assisted Grinding | Mechanical grinding of solid components with a small amount of liquid. | Grinding frequency and time, choice of liquid. | Efficient screening for cocrystal formation and production of fine crystalline powder. |

Investigation of Stoichiometric Ratios and Molecular Assembly in Complex Formation

The stoichiometry of the components in a cocrystal is a critical factor that is determined by the specific hydrogen bonding and packing arrangements of the molecules in the crystal lattice. nih.gov For this compound, the most likely interactions would involve the hydrogen bond donor and acceptor sites on both the quinidine and barbiturate molecules.

The molecular assembly in such a complex would be dictated by the formation of robust supramolecular synthons. For instance, the barbiturate ring contains multiple N-H donors and C=O acceptors, which can form strong hydrogen bonds. Quinidine possesses a hydroxyl group (-OH) and nitrogen atoms within its quinoline (B57606) and quinuclidine (B89598) rings that can act as hydrogen bond donors and acceptors, respectively. The specific pairing of these functional groups would determine the stoichiometric ratio, which is commonly found to be simple integer ratios such as 1:1 or 2:1. mdpi.com

Computational modeling and single-crystal X-ray diffraction are powerful tools to elucidate the precise molecular assembly and confirm the stoichiometric ratio.

Polymorphism and Pseudopolymorphism Research of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. bjbms.orgscielo.br These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. bjbms.org

Both quinidine and phenobarbital (B1680315), the constituent components of this compound, are known to exhibit polymorphism. nih.gov Therefore, it is highly probable that this compound itself could exist in multiple polymorphic and pseudopolymorphic forms. A thorough polymorph screen would be necessary to identify the different solid forms of this compound. This typically involves crystallizing the compound under a wide variety of conditions, including different solvents, temperatures, and crystallization rates.

The identification and characterization of different solid forms are crucial in pharmaceutical development to ensure the selection of the most stable and effective form.

Influence of Solvent Systems and Crystallization Conditions on Solid Form Development

The choice of solvent system and the specific crystallization conditions play a pivotal role in determining which solid form of a compound is obtained. rsc.orgnih.govnih.gov The solvent can influence the nucleation and growth of crystals by interacting with the solute molecules in solution and at the crystal surface. rsc.orgnih.govnih.gov

Factors that can be modulated to control the solid form development of this compound include:

Solvent Polarity: Solvents of different polarities can lead to the formation of different polymorphs or solvates.

Supersaturation: The level of supersaturation can affect the nucleation rate and may favor the formation of either a metastable or a stable polymorph.

Temperature: Temperature can influence both solubility and the relative stability of different polymorphs.

Presence of Impurities: Even small amounts of impurities can inhibit or promote the growth of a particular crystal form.

A systematic study of these factors is essential for developing a robust crystallization process that consistently produces the desired solid form of this compound. Table 2 provides an illustrative summary of how solvent properties can influence crystallization outcomes.

| Solvent Property | Influence on Crystallization | Potential Outcome for this compound |

|---|---|---|

| Polarity | Affects solute-solvent interactions and can stabilize different molecular conformations. | Formation of different polymorphs or solvates. For example, a protic solvent might favor a form with specific hydrogen bonding to the solvent. |

| Hydrogen Bonding Capacity | Solvents that can form strong hydrogen bonds may compete with the intermolecular hydrogen bonding between quinidine and the barbiturate. | Inhibition of cocrystal formation or formation of a solvate. |

| Viscosity | Affects molecular diffusion and can influence crystal growth rates and morphology. | Higher viscosity may lead to smaller crystals or favor the formation of a metastable form. |

| Boiling Point | Relevant for solvent evaporation methods; a lower boiling point allows for faster evaporation. | Rapid evaporation may lead to the formation of a kinetically favored, but potentially less stable, polymorph. |

Advanced Spectroscopic and Structural Characterization of Quinidine Barbiturate

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive method for probing the specific molecular bonds and intermolecular interactions within a crystal lattice. These techniques are highly sensitive to changes in the local chemical environment, such as those occurring during the formation of a salt or co-crystal between quinidine (B1679956) and a barbiturate (B1230296).

Conversely, the vibrational modes of the three carbonyl groups on the barbituric acid moiety are also diagnostic. scispace.com Changes in the frequencies of these C=O stretching bands in the FT-IR and Raman spectra of the co-crystal compared to the free acid indicate their participation in hydrogen bonding with the quinidine molecule. By meticulously comparing the spectra of the quinidine barbiturate product to those of the individual starting materials, researchers can map the supramolecular synthons responsible for holding the crystal structure together.

Table 1: Illustrative Vibrational Spectroscopy Data for Intermolecular Interaction Analysis

| Spectroscopic Technique | Functional Group | Characteristic Frequency (cm⁻¹) in Free Compound | Observed Shift in this compound | Interpretation |

| FT-IR / Raman | Quinoline (B57606) Ring (Quinidine) | ~1370 cm⁻¹ (Symmetric stretch) | Significant increase in energy (higher frequency) scispace.com | Indicates direct interaction (e.g., hydrogen bonding, π-stacking) at the quinoline nitrogen or ring system. scispace.comnih.gov |

| FT-IR / Raman | Carbonyl Groups (Barbiturate) | 1700-1750 cm⁻¹ (C=O stretches) | Shift to lower frequency (red shift) | Involvement of carbonyl oxygen atoms as hydrogen bond acceptors. |

| FT-IR / Raman | Hydroxyl/Amine Groups (Quinidine/Barbiturate) | 3200-3500 cm⁻¹ (O-H, N-H stretches) | Broadening and shifting of bands | Direct evidence of hydrogen bond formation between the two components. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies in Solid State

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for investigating the structure, conformation, and molecular dynamics of pharmaceutical solids without the need for dissolution, which would break the crucial intermolecular interactions of the crystal. mdpi.com It provides atomic-level information on the local environment of specific nuclei (e.g., ¹³C, ¹H, ¹⁵N). bruker.com

For a compound like this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) is a primary technique. The resulting spectrum reveals a set of distinct resonance peaks for each unique carbon atom in the asymmetric unit of the crystal lattice. researchgate.net This is highly valuable for confirming the stoichiometry of the components and identifying polymorphism, where different crystal forms would yield different ¹³C chemical shifts. Studies on quinidine itself have shown that its ¹³C CP-MAS ssNMR spectrum is remarkably different from that of its diastereomer, quinine (B1679958), highlighting the technique's sensitivity to subtle stereochemical variations. researchgate.net

Furthermore, ssNMR can elucidate the dynamics of the molecular components. researchgate.net Measurements of spin-lattice relaxation times (T₁) and the chemical shift anisotropy (CSA) tensor provide insights into the mobility of different parts of the quinidine and barbiturate molecules. researchgate.net For instance, faster relaxation times for certain carbon nuclei can indicate greater molecular motion in that region of the molecule. researchgate.net This information is critical for understanding the physical stability of the compound.

Table 2: Application of Solid-State NMR in this compound Characterization

| ssNMR Parameter | Information Obtained | Relevance to this compound |

| ¹³C Isotropic Chemical Shift | Number of non-equivalent molecules in the asymmetric unit; polymorphism detection; conformational state. bruker.comresearchgate.net | Confirms the presence of both quinidine and barbiturate moieties in the crystal lattice and can distinguish between different polymorphic forms. |

| Chemical Shift Anisotropy (CSA) | Local electronic environment and molecular geometry. researchgate.net | Provides detailed information on the electronic structure changes at specific atomic sites upon salt/co-crystal formation. |

| Spin-Lattice Relaxation Time (T₁) | Molecular dynamics and mobility at specific atomic sites. bruker.comresearchgate.net | Assesses the rigidity of different parts of the quinidine and barbiturate molecules, which correlates with physical stability. |

| ¹H-⁹³C HETCOR | Proximity between proton and carbon atoms; hydrogen bonding patterns. researchgate.net | Helps to map the specific hydrogen bonds between the quinidine and barbiturate molecules, confirming the interaction sites. |

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment in Research Contexts

Mass spectrometry (MS) is a cornerstone technique for confirming the identity and purity of chemical compounds by providing highly accurate measurements of molecular weight and elemental composition. For this compound, which is a combination of quinidine and a barbiturate like phenobarbital (B1680315), high-resolution mass spectrometry (HRMS) is essential for verifying its molecular integrity.

The chemical formula for a 1:1 salt of quinidine and phenobarbital is C₃₂H₃₆N₄O₅, with a calculated monoisotopic mass of 556.268570282 Da. drugbank.comnih.gov Techniques such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry can measure this mass with high precision (typically within 5 ppm), confirming the elemental composition and thus the presence of the intact salt or co-crystal in a sample. researchgate.net

When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), the resulting LC-MS method becomes a powerful tool for purity assessment. researchgate.net This allows for the separation and identification of the primary compound from any starting materials, byproducts, or degradation products. clinical-laboratory-diagnostics.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that confirms the identities of both the quinidine and barbiturate components within the complex. researchgate.net This level of specificity is crucial in research for ensuring the material being studied is pure and has the correct molecular structure.

Table 3: Mass Spectrometry Data for this compound (Phenobarbital salt)

| Parameter | Value / Technique | Purpose |

| Molecular Formula | C₃₂H₃₆N₄O₅ nih.gov | Defines the elemental composition of the 1:1 compound. |

| Monoisotopic Mass | 556.268570282 Da drugbank.com | The precise mass used for identification in HRMS. |

| Analytical Technique | UPLC-QTOF-MS researchgate.net | Provides separation (UPLC) and high-resolution mass data (QTOF-MS) for positive identification and purity analysis. |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for generating intact molecular ions of the compound. |

| Identification Criteria | Accurate mass, retention time, fragmentation pattern (MS/MS). researchgate.net | Ensures unambiguous confirmation of the compound's identity and purity. |

X-ray Diffraction Analysis (Single Crystal, Powder) for Crystal Structure Elucidation and Phase Identification

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It is broadly divided into single-crystal XRD (SCXRD) and powder X-ray diffraction (PXRD).

Single-crystal X-ray diffraction, when a suitable single crystal can be grown, provides the most precise and complete structural information. uhu-ciqso.esrsc.org It elucidates the exact atomic coordinates, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonds and π-stacking) between the quinidine and barbiturate molecules. uhu-ciqso.es This allows for the unambiguous determination of whether the compound is a salt (involving proton transfer) or a co-crystal (neutral components linked by non-covalent bonds).

Powder X-ray diffraction is used for the analysis of polycrystalline powders and is invaluable for phase identification, quality control, and the detection of polymorphism. mdpi.com Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. nih.gov For this compound, PXRD would be used to confirm that a new crystalline phase has formed, distinct from the patterns of the individual starting components. scispace.com It is also instrumental in assessing the sample's crystallinity, distinguishing between a well-ordered crystal and a poorly crystalline or amorphous solid. researchgate.net For instance, the PXRD pattern for a quinidine-5-nitrobarbiturate co-crystal confirmed the formation of a new, anhydrous crystalline phase. scispace.com

Table 4: Application of X-ray Diffraction in this compound Analysis

| Technique | Information Provided | Research Application |

| Single-Crystal XRD (SCXRD) | Precise 3D atomic structure, bond lengths/angles, unit cell dimensions, space group, intermolecular interactions. uhu-ciqso.es | Unambiguously determines the crystal structure, confirming salt vs. co-crystal nature and detailing the hydrogen bonding network. |

| Powder XRD (PXRD) | Crystalline phase identification (fingerprint), polymorphism screening, assessment of crystallinity vs. amorphous content, purity check. scispace.commdpi.com | Confirms formation of the desired this compound phase, identifies different polymorphs, and ensures phase purity of the bulk sample. |

Thermal Analysis (DSC, TGA) for Phase Transitions and Energetic Stability Research

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical and chemical changes that occur in a material as a function of temperature. mt.com These methods are vital for assessing the thermal stability, polymorphism, and solvation state of pharmaceutical solids like this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. rigaku.com A typical DSC thermogram for a crystalline compound will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the crystal's energetic stability. Different polymorphs of this compound would exhibit different melting points and enthalpies. In a study of the quinidine-5-nitrobarbiturate cocrystal, DSC was used to characterize its thermal behavior and confirm the formation of a single, new solid phase. scispace.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. uok.ac.in It is particularly useful for detecting the presence of bound solvents, such as water (hydrates) or organic solvents. prsu.ac.in For example, a weight loss step at temperatures below the compound's decomposition point would indicate the loss of a solvent molecule. The analysis of the quinidine-5-nitrobarbiturate cocrystal showed it to be an anhydrous (non-hydrated) species. scispace.comresearchgate.net TGA also determines the decomposition temperature, providing a measure of the compound's ultimate thermal stability.

Table 5: Thermal Analysis Data for this compound Characterization

| Technique | Measurement | Information Derived |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of fusion, glass transitions (for amorphous content), solid-solid phase transitions. rigaku.com |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Presence and stoichiometry of solvates (e.g., hydrates), decomposition temperature, overall thermal stability. uok.ac.in |

Microscopic and Spectroscopic Imaging for Morphology and Heterogeneity Assessment

Microscopic techniques provide visual information about the size, shape (morphology), and homogeneity of crystalline particles. When combined with spectroscopy, these methods can map the chemical composition across a sample, which is crucial for assessing the distribution of components in a formulated product.

Chemical microscopy has been noted as a valuable tool for differentiating cinchona alkaloids. scispace.com The use of 5-nitrobarbituric acid as a co-former is particularly advantageous, as the distinct crystal habits and hydration states of the resulting products with different alkaloids allow for their easy visual differentiation under a microscope. scispace.comresearchgate.net This technique could be applied to assess the morphology of this compound crystals and to quickly screen for impurities or different crystalline forms in a sample.

For formulated solids, spectroscopic imaging techniques like FT-IR or Raman imaging are powerful for assessing heterogeneity. These methods combine microscopy with vibrational spectroscopy to generate chemical maps of a surface, such as a compressed tablet. researchgate.net By scanning the tablet and collecting a spectrum at each point, one can visualize the distribution of this compound, excipients, and any potential phase-separated domains or polymorphs. This provides critical insight into the uniformity of the final product, which can impact its performance and stability.

Table 6: Microscopic and Imaging Techniques for this compound

| Technique | Data Obtained | Research Application |

| Chemical/Optical Microscopy | Crystal size, shape (morphology), birefringence. | Visual characterization of the crystalline material; rapid screening for different crystal habits. researchgate.net |

| FT-IR / Raman Imaging | Spatially resolved vibrational spectra (chemical map). researchgate.net | Assesses the homogeneity of the active ingredient and excipients in a formulated tablet; detects phase separation or polymorphic heterogeneity. |

| Scanning Electron Microscopy (SEM) | High-resolution images of particle surface and morphology. | Detailed characterization of crystal habit, surface texture, and particle size distribution. |

Molecular and Cellular Interaction Mechanisms of Quinidine Barbiturate

In Silico Modeling and Molecular Dynamics Simulations of Binding and Interaction Profiles

In silico modeling and molecular dynamics simulations are powerful tools for predicting the binding and interaction profiles of drug molecules with their biological targets. numberanalytics.com While specific simulations for a "quinidine barbiturate" complex are not extensively documented, physiologically based pharmacokinetic (PBPK) models have been developed for both quinidine (B1679956) and barbiturates individually, providing insights into their disposition and potential for interaction. researchgate.netnih.gov

PBPK models for barbiturates, such as hexobarbital, phenobarbital (B1680315), and thiopental, have been constructed to describe their kinetics in rats, incorporating in vitro data on metabolism and protein binding. researchgate.net Similarly, a comprehensive PBPK model for quinidine has been developed to mechanistically evaluate its absorption, distribution, metabolism, and excretion. nih.govnih.gov This model accounts for its role as a substrate for both the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme CYP3A4, as well as its potent inhibition of CYP2D6. nih.govnih.gov

Molecular docking studies have been employed to predict the binding modes of quinidine to its targets. researchgate.net For instance, homology modeling and docking have been used to understand how quinidine binds to wild-type and mutant forms of CYP2D6, offering a rationale for its inhibitory effects. researchgate.net Although direct in silico studies on the combined quinidine-barbiturate entity are lacking, these individual models provide a foundational framework for predicting their complex interactions at a molecular level.

In Vitro Receptor Binding Studies (e.g., GABAA, AMPA, Sodium Channels, Potassium Channels)

The individual components of quinidine barbiturate (B1230296) exhibit distinct and significant interactions with various ion channels and receptors, as demonstrated by in vitro binding studies.

GABAA Receptors: Barbiturates are well-known positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. drugbank.comwikipedia.org They bind to sites on the α or β subunits of the GABAA receptor, which are distinct from the binding sites for GABA and benzodiazepines. drugbank.comwikipedia.org This binding potentiates the effect of GABA, increasing the duration and mean conductance of the chloride channel, which leads to an increase in the amplitude and decay time of inhibitory postsynaptic currents. drugbank.com The affinity and efficacy of barbiturates, such as pentobarbital, can vary depending on the subunit composition of the GABAA receptor. nih.gov For example, receptors containing α6 subunits show a higher affinity and efficacy for direct activation by pentobarbital. nih.gov The potentiating effect of this compound has been noted on both the alpha-1 and alpha-2 subunits of the GABAA receptor. drugbank.commaayanlab.clouddrugbank.com

Sodium Channels: Quinidine is a well-established blocker of voltage-gated sodium channels, which is the primary mechanism of its antiarrhythmic action. drugbank.com It specifically inhibits the sodium channel protein type 5 subunit alpha (SCN5A). drugbank.commaayanlab.cloudgenome.jp Quinidine blocks the rapid sodium current (INa), which decreases the rapid depolarization phase of the action potential in Purkinje fibers. drugbank.com

Potassium Channels: Quinidine also exerts significant effects on various potassium channels. It is known to block several repolarizing potassium currents, including IKr, IKs, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). drugbank.com In vitro studies have shown that quinidine inhibits the potassium channel subfamily K member 1 (KCNK1). drugbank.comdrugbank.comuniprot.org The block of a cloned human cardiac potassium channel (HK2) by quinidine is time-, voltage-, and state-dependent, with an apparent dissociation constant (KD) of 6 µM. nih.gov The charged form of quinidine appears to block the channel after it opens, with the binding site likely located within the ion permeation pathway. nih.gov The effects of quinidine on other potassium channels, such as TASK-1, TASK-3, and TREK-1, have been shown to be more modest or varied. kent.ac.uk

Table 1: In Vitro Receptor and Channel Interactions of this compound Components

| Component | Target | Action | Organism | Reference(s) |

| This compound | Gamma-aminobutyric acid receptor subunit alpha-1 | Potentiator | Humans | drugbank.commaayanlab.clouddrugbank.com |

| This compound | Gamma-aminobutyric acid receptor subunit alpha-2 | Potentiator | Humans | drugbank.commaayanlab.clouddrugbank.com |

| This compound | Glutamate (B1630785) receptor 2 | Antagonist | Humans | drugbank.commaayanlab.cloud |

| This compound | Sodium channel protein type 5 subunit alpha | Inhibitor | Humans | drugbank.commaayanlab.cloudgenome.jp |

| This compound | Potassium channel subfamily K member 1 | Inhibitor | Humans | drugbank.comdrugbank.comuniprot.org |

| Barbiturates | AMPA receptor | Antagonist | Mammalian | drugbank.com |

| Quinidine | Potassium channel HK2 | Blocker | Human | nih.gov |

Mechanistic Investigations of Cytochrome P450 Enzyme Modulation by Quinidine and Barbiturate Components (in vitro)

Both quinidine and barbiturates are significant modulators of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. Their interactions are complex, involving both inhibition and induction of different CYP isoforms.

CYP2D6 Inhibition Mechanisms of Quinidine

Quinidine is a potent competitive inhibitor of CYP2D6. scbt.com It binds with high affinity to the active site of the enzyme, effectively blocking access for other substrates and thereby reducing their metabolism. researchgate.netscbt.com The strong inhibitory effect is a result of both hydrogen bonding and an ionic interaction between the basic nitrogen of quinidine and the active site. acs.org However, studies with quinidine analogues suggest that the hydrogen-bonding interaction of its hydroxyl group may contribute more to its tight binding than the ionic interaction. acs.org

Mutational studies have identified key amino acid residues within the CYP2D6 active site that are crucial for quinidine binding. Specifically, the negatively charged residues at positions 216 (glutamic acid) and 301 (aspartic acid) are critical. researchgate.net Altering these residues significantly decreases the inhibitory potency of quinidine. researchgate.net Interestingly, while wild-type CYP2D6 does not metabolize quinidine, certain mutants are capable of producing O-demethylated and 3-hydroxyquinidine (B22111) metabolites. researchgate.net Some research also suggests that fluoxetine (B1211875) could be a mixed inhibitor of CYP2D6, exhibiting both competitive and noncompetitive inhibition, a mechanism that leads to very potent enzyme inhibition. mdpi.com

CYP3A4 Induction and Metabolism by Barbiturates and Quinidine

Quinidine and CYP3A4: Quinidine is primarily metabolized in the liver by CYP3A4 to its major active metabolite, 3-hydroxyquinidine. drugbank.comnih.govcaymanchem.com In vitro studies have confirmed that the formation of 3-hydroxyquinidine is almost exclusively catalyzed by CYP3A4, making this reaction a useful index of CYP3A4 activity. nih.govcaymanchem.com While quinidine is a substrate for CYP3A4, its role as a modulator is complex and substrate-dependent. drugbank.com Studies using various CYP3A4 substrates have shown that quinidine can range from being a potent inhibitor (e.g., of nifedipine (B1678770) metabolism with a K(i) of 5.3 µM) to an activator of metabolism for other substrates like felodipine (B1672334) and simvastatin. drugbank.com This suggests that CYP3A4 has multiple binding sites, and the interaction with quinidine is allosteric. drugbank.comnih.gov

Barbiturates and CYP3A4: Barbiturates, such as phenobarbital, are known inducers of CYP3A4. rxlist.com This induction is mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov The hepatic elimination of quinidine can be accelerated when co-administered with drugs like phenobarbital that induce CYP3A4 production. rxlist.com

P-glycoprotein (P-gp) Modulation Studies In Vitro

Both quinidine and phenobarbital interact with P-glycoprotein (P-gp), an important efflux transporter.

Quinidine: Quinidine is both a substrate and an inhibitor of P-gp. nih.govsolvobiotech.comahajournals.org In vitro studies using P-gp-expressing cells have shown that quinidine, at therapeutic concentrations, can inhibit the transport of other P-gp substrates, such as digoxin. ahajournals.org Quinidine has been validated as a good probe substrate for in vitro P-gp inhibition assays using Caco-2 cell monolayers. nih.govresearchgate.net It demonstrates a consistent and high efflux ratio, indicating it is actively transported by P-gp. nih.gov The inhibitory potential of quinidine on P-gp has been confirmed in various in vitro models, including membrane-based assays and cell monolayers. nih.govsolvobiotech.com

Barbiturates: Phenobarbital has also been shown to be a substrate for P-gp. nih.gov In vitro transport experiments using cultured rat brain microvascular endothelial cells demonstrated that P-gp contributes to the efflux of phenobarbital. nih.gov However, the role of barbiturates as P-gp inducers is less clear in certain cell types. For example, studies in human lymphocytes and CCRF-CEM cells showed that phenobarbital did not modify P-gp activity or MDR1 mRNA expression, possibly due to very low expression of the nuclear receptors PXR and CAR in these cells. nih.gov In contrast, other sources list phenobarbital as a pharmacological inducer of P-gp. wikipedia.org It is also noted that drugs like phenobarbital can concordantly increase both P-gp and CYP3A4. ahajournals.org

Table 2: In Vitro Modulation of CYP Enzymes and P-gp

| Component | Target | Mechanism | Key Findings | Reference(s) |

| Quinidine | CYP2D6 | Competitive Inhibition | Potent inhibitor, binding involves key residues like Glu216 and Asp301. | researchgate.netscbt.comacs.org |

| Quinidine | CYP3A4 | Substrate / Modulator | Metabolized to 3-hydroxyquinidine; can inhibit or activate metabolism of other substrates. | drugbank.comnih.govcaymanchem.comdrugbank.com |

| Barbiturates | CYP3A4 | Induction | Induces CYP3A4 via nuclear receptors (PXR, CAR), can accelerate quinidine metabolism. | rxlist.comnih.gov |

| Quinidine | P-glycoprotein (P-gp) | Substrate / Inhibitor | Validated probe substrate; inhibits transport of other P-gp substrates. | nih.govsolvobiotech.comahajournals.orgnih.gov |

| Phenobarbital | P-glycoprotein (P-gp) | Substrate / Inducer | Effluxed by P-gp; induction potential may be cell-type dependent. | nih.govahajournals.orgnih.govwikipedia.org |

Cellular Permeability and Transport Mechanism Research In Vitro (e.g., Caco-2 Cell Models)

Caco-2 cell monolayers are a widely used in vitro model to simulate the human intestinal epithelium and assess drug permeability and transport mechanisms. enamine.netnih.gov

Studies using Caco-2 cells have been instrumental in characterizing the transport of quinidine. Quinidine has been validated as a suitable probe substrate for P-gp activity in this model system. nih.govresearchgate.net In bidirectional transport assays, quinidine consistently shows an efflux ratio greater than two, and often more than ten, confirming it is a substrate for an efflux transporter, namely P-gp. solvobiotech.comnih.gov The transport of quinidine across Caco-2 monolayers is concentration-dependent. jst.go.jpresearchgate.net

The cellular uptake of quinidine in intestinal epithelial cells like Caco-2 and LS180 is temperature-dependent and is significantly increased by the alkalization of the apical medium. jst.go.jpnih.govresearchgate.net This uptake is inhibited by other hydrophobic cationic drugs but not by typical substrates of renal organic cation transporters like tetraethylammonium (B1195904) (TEA). nih.gov This suggests the involvement of a specific cation transport system in the intestine, distinct from those in the kidney, which may be an H+/tertiary amine antiporter. nih.govresearchgate.net Pharmacokinetic analysis of its transcellular transport indicates that the influx at the apical membrane is the direction-determining step, involving a specific transport system. jst.go.jp

For barbiturates, while specific Caco-2 permeability data is less prominent in the searched literature, studies on other blood-brain barrier models provide insights. For instance, in cultured rat brain microvascular endothelial cells, the uptake of phenobarbital was found to be time-, concentration-, and temperature-dependent, and its efflux was mediated by P-gp. nih.gov

Table 3: Summary of In Vitro Cellular Permeability Findings for Quinidine

| Cell Model | Key Finding | Mechanism Implicated | Reference(s) |

| Caco-2 | High efflux ratio (>10 at 100 nM) | P-glycoprotein (P-gp) efflux | solvobiotech.comnih.gov |

| Caco-2 | Apical-to-basolateral transport greater than basolateral-to-apical | Apical influx is the rate-determining step | jst.go.jp |

| Caco-2 / LS180 | Uptake is temperature-dependent and pH-sensitive | Specific cation transport system (e.g., H+/tertiary amine antiporter) | jst.go.jpnih.govresearchgate.netresearchgate.net |

| Caco-2 | Inhibited by hydrophobic cationic drugs, not by TEA | Distinct intestinal cation transport system | nih.gov |

Pre Clinical Pharmacological Research Approaches for Quinidine Barbiturate Mechanistic Focus

Development of In Vitro and Cell-Based Assays for Target Engagement

The preclinical assessment of quinidine (B1679956) barbiturate (B1230296) necessitates a suite of in vitro and cell-based assays to elucidate its engagement with molecular targets. These assays are fundamental in characterizing the compound's pharmacological profile before advancing to more complex biological systems.

A primary approach involves the use of cell-based fluorescence assays to screen for modulators of ion channels. For instance, a 96-well format fluorescence assay using the dye DiBAC4(3) in cultured cell lines like PC12 can be employed. nih.gov This method allows for the evaluation of membrane potential changes, which are largely governed by potassium channel activity. In such an assay, known potassium channel blockers, including quinidine, have been shown to increase the fluorescence response, indicating channel blockade. nih.gov This high-throughput screening method is valuable for identifying and characterizing the effects of compounds on ion channel function in a dose-dependent manner. nih.gov

Homogeneous enzyme immunoassays are another critical tool, particularly for detecting the barbiturate component. These assays are based on the competition between a drug-labeled enzyme (like glucose-6-phosphate dehydrogenase, G6PDH) and the drug in the sample for a limited number of antibody binding sites. thermofisher.comlin-zhi.com The enzyme activity is modulated by this binding, allowing for the qualitative and semi-quantitative determination of barbiturates in a given sample. thermofisher.comlin-zhi.com While often used for screening in human urine, the principle of this assay is adaptable to preclinical in vitro samples to confirm the presence and relative concentration of the barbiturate moiety. thermofisher.comlin-zhi.com

Furthermore, in vitro assays are crucial for investigating interactions with drug transporters. For example, membrane and monolayer assays using cell lines such as MDCKII-MDR1 can assess the interaction of quinidine with transporters like the ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein. nih.gov These assays can determine if a compound is a substrate or inhibitor of such transporters, which is critical for understanding its potential for drug-drug interactions and its ability to cross biological barriers like the blood-brain barrier. nih.govahajournals.org Studies have demonstrated that quinidine is a potent probe for ABCB1 function in these in vitro systems. nih.gov

Table 1: Overview of In Vitro and Cell-Based Assays for Quinidine Barbiturate

| Assay Type | Purpose | Example Cell Line/System | Key Measurement |

| Fluorescence-based Ion Channel Assay | Screening for ion channel modulation | PC12 cells with DiBAC4(3) dye | Change in fluorescence intensity |

| Homogeneous Enzyme Immunoassay | Detection of barbiturate component | N/A (Reagent-based) | Enzyme activity |

| Transporter Interaction Assay | Assessment of interaction with drug transporters (e.g., ABCB1) | MDCKII-MDR1 cells | ATPase activity, monolayer efflux |

Mechanistic Exploration of Ion Channel and Neurotransmitter System Modulation

This compound's pharmacological activity is rooted in its dual modulation of ion channels and neurotransmitter systems, a composite effect of its constituent parts.

The barbiturate component primarily acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). rxlist.com Barbiturates bind to the GABA-A receptor at a site distinct from GABA itself and benzodiazepines. drugbank.comwikipedia.org This binding potentiates the effect of GABA by increasing the duration of chloride ion channel opening, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. drugbank.comwikipedia.orgscispace.com This action decreases neuronal excitability, resulting in sedative and hypnotic effects. rxlist.comarpimed.am At higher concentrations, barbiturates can also directly act as agonists of the GABA-A receptor and inhibit the release of excitatory neurotransmitters like glutamate (B1630785) by blocking P/Q-type voltage-dependent calcium channels. wikipedia.org Furthermore, they can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors, further contributing to CNS depression. drugbank.comwikipedia.org

The quinidine component, a class Ia antiarrhythmic agent, exerts its effects by modulating various ion channels, primarily in cardiac cells. drugbank.compatsnap.com Its principal action is the blockade of the fast inward sodium channel (INa), which slows the rapid depolarization phase (phase 0) of the cardiac action potential. drugbank.compatsnap.comfda.gov Quinidine also blocks several potassium channels, including the rapid (IKr) and slow (IKs) delayed rectifier currents, the inward rectifier current (IK1), and the transient outward current (Ito). drugbank.com This potassium channel blockade prolongs the repolarization phase (phase 3) of the action potential, thereby increasing the effective refractory period. patsnap.com Additionally, quinidine can inhibit L-type calcium channels (ICa). drugbank.com It also possesses anticholinergic properties, meaning it can block the effects of the neurotransmitter acetylcholine. patsnap.cominchem.org

A lesser-known mechanism of quinidine is its ability to induce the internalization of certain potassium channels, such as Kv1.5, which mediates the ultrarapid potassium current (IKur) in atrial myocytes. nih.gov This action, which can lead to channel degradation with chronic exposure, represents a novel form of antiarrhythmic drug action beyond simple ion conduction blockade. nih.gov

Table 2: Ion Channel and Neurotransmitter Targets of this compound Components

| Component | Primary Target | Molecular Action | Consequence |

| Barbiturate | GABA-A Receptor | Positive allosteric modulator; increases duration of Cl- channel opening | Enhanced GABAergic inhibition, CNS depression |

| Barbiturate | AMPA/Kainate Receptors | Antagonist | Reduced excitatory neurotransmission |

| Quinidine | Voltage-gated Sodium Channels (e.g., Nav1.5) | Inhibitor | Decreased rate of cardiac depolarization |

| Quinidine | Voltage-gated Potassium Channels (e.g., KCNK1, HERG) | Inhibitor | Prolonged cardiac repolarization |

| Quinidine | Kv1.5 Potassium Channel | Induces internalization and degradation | Reduced channel density |

| Quinidine | Muscarinic Acetylcholine Receptors | Antagonist | Anticholinergic effects |

Investigation of Synergistic or Antagonistic Molecular Pathways in vitro

The combination of quinidine and a barbiturate in a single compound suggests the potential for synergistic or antagonistic interactions at the molecular level. In vitro studies are essential to dissect these complex interactions.

A significant area of interaction lies in the metabolism of these compounds. Barbiturates, particularly phenobarbital (B1680315), are well-known inducers of cytochrome P450 (CYP) enzymes, such as CYP3A4. rxlist.comnih.gov Quinidine, on the other hand, is primarily metabolized by CYP3A4 and is also an inhibitor of another key metabolic enzyme, CYP2D6. drugbank.comrxlist.comnih.gov

The induction of CYP3A4 by the barbiturate component can accelerate the metabolism of quinidine. rxlist.com This was observed in a clinical setting where the co-administration of phenobarbital with quinidine led to a significant decrease in quinidine's half-life and undetectable serum levels of quinidine when both drugs were used chronically. nih.gov This interaction suggests an antagonistic effect at the pharmacokinetic level, where the barbiturate reduces the effective concentration and, consequently, the pharmacological action of quinidine.

Conversely, quinidine's inhibitory effect on CYP2D6 can impact the metabolism of other drugs that are substrates for this enzyme. thoracickey.com While this is more of an external interaction, it highlights the complex interplay of these compounds with metabolic pathways.

Another level of interaction can occur at the transporter level. Both quinidine and some barbiturates may interact with drug efflux pumps like P-glycoprotein (ABCB1). nih.govahajournals.org Quinidine is a known inhibitor and substrate of ABCB1. nih.govahajournals.orgresearchgate.net If the barbiturate component also interacts with this transporter, there could be competition for binding, leading to altered transport and distribution of one or both components. For instance, inhibition of P-glycoprotein by quinidine could potentially increase the brain penetration of a co-administered barbiturate if it is also a P-glycoprotein substrate.

From a pharmacodynamic perspective, the opposing effects on neuronal excitability could be considered. While barbiturates globally depress the CNS by enhancing GABAergic inhibition, rxlist.comwikipedia.org quinidine has been investigated for its potential to reverse the gain-of-function mutations in KCNT1 sodium-activated potassium channels, which are associated with certain forms of epilepsy. nih.govnih.gov This suggests a scenario where, in specific pathological contexts, the two components might have opposing or synergistic effects on neuronal ion channel function. For example, in vitro studies have shown that quinidine can reverse the increased currents generated by mutant KCNT1 channels. nih.gov

Table 3: Potential In Vitro Molecular Interactions of this compound

| Interacting Components | Pathway/Target | Type of Interaction | Potential Outcome |

| Barbiturate & Quinidine | Cytochrome P450 (CYP3A4) | Induction by barbiturate, metabolism of quinidine | Antagonistic: Increased clearance and reduced levels of quinidine |

| Quinidine & Other Drugs | Cytochrome P450 (CYP2D6) | Inhibition by quinidine | Synergistic/Antagonistic: Altered metabolism of CYP2D6 substrates |

| Quinidine & Barbiturate | P-glycoprotein (ABCB1) | Competition/Inhibition | Altered cellular efflux and distribution of both components |

| Barbiturate & Quinidine | Neuronal Ion Channels (e.g., KCNT1) | Opposing/Modulatory effects | Complex modulation of neuronal excitability |

Bioanalytical Methodologies for In Vitro and Pre-clinical Sample Analysis (Excluding Human Biofluid Quantification)

The quantitative analysis of this compound in in vitro and preclinical samples is crucial for pharmacokinetic and metabolic studies. The development and validation of robust bioanalytical methods are a prerequisite for generating reliable data. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites in biological matrices. researchgate.netasiapharmaceutics.infonih.gov This technique offers high sensitivity, specificity, and resolution, making it suitable for complex sample analysis. For this compound, separate or combined methods would need to be developed to quantify both the quinidine and the specific barbiturate components. This involves optimizing chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions) for each analyte. nih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., cell lysates, tissue homogenates) and to concentrate the analytes. asiapharmaceutics.info Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of the analytes and the nature of the sample matrix. A simple and efficient sample preparation method with high recovery is desirable. nih.gov

Method validation is essential to ensure the reliability of the analytical data. nih.gov According to regulatory guidelines, validation should assess several parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity: The range over which the assay response is directly proportional to the analyte concentration. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netnih.gov

Recovery: The efficiency of the extraction process. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

For chiral compounds like quinidine, which has a stereoisomer, quinine (B1679958), chiral bioanalysis may be necessary to ensure that the correct isomer is being measured. researchgate.net This often involves the use of chiral stationary phases in HPLC.

In addition to LC-MS/MS, other techniques can be employed for specific purposes. For instance, immunoassays, as mentioned in section 5.1, can be used for high-throughput screening of the barbiturate component in preclinical samples, although they are generally less specific than chromatographic methods and are considered preliminary. thermofisher.comlin-zhi.comuic.edu Gas chromatography-mass spectrometry (GC-MS) is also a powerful confirmatory method, particularly for volatile compounds, and has been a preferred method for barbiturate analysis. thermofisher.comroche.com

Table 4: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description |

| Specificity/Selectivity | Ensures no interference from matrix components or other compounds. |

| Linearity and Range | Defines the concentration range over which the method is accurate and precise. |

| Accuracy | How close the measured concentration is to the actual concentration. |

| Precision | The reproducibility of measurements (intra-day and inter-day). |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. |

| Recovery | The efficiency of the sample extraction procedure. |

| Stability | Analyte stability in the matrix during sample collection, storage, and analysis. |

Pharmaceutical Formulation Science and Stability Research for Quinidine Barbiturate

Solid-State Stability Studies Under Controlled Environmental Conditions

The stability of a pharmaceutical compound in its solid state is critical for ensuring its quality and efficacy throughout its shelf life. Factors like temperature, humidity, and light can induce chemical degradation or physical changes. hec.gov.pk182.160.97

Research Findings: Direct solid-state stability studies for a compound explicitly named "Quinidine Barbiturate" are not available. However, research on related systems, such as drug-drug salts and co-crystals, provides relevant insights. For instance, studies on a drug-drug salt of quinine (B1679958) (a diastereomer of quinidine) and aspirin (B1665792) showed that the method of preparation (e.g., neat grinding vs. liquid-assisted grinding) significantly impacts the final form, yielding either an amorphous phase or a crystalline salt. core.ac.uknih.gov The amorphous form was found to crystallize upon storage, highlighting a potential stability issue. core.ac.uknih.gov

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are crucial for evaluating solid-state stability. lew.ro DSC can detect changes in physical form, such as melting or crystallization, while TG measures weight loss due to degradation. core.ac.uklew.ro Studies on quinidine (B1679956) alone have utilized these methods to understand its thermal degradation profile. lew.ro For barbiturates, it is known that different polymorphic forms can exhibit varying physical properties, which affects their stability. researchgate.net

While specific data tables for "this compound" are absent from the literature, the principles of solid-state stability testing would apply. Such studies typically involve storing the compound under various controlled conditions (e.g., different temperatures and relative humidity levels) and analyzing it at set intervals using techniques like HPLC for chemical purity and PXRD (Powder X-ray Diffraction) for physical form.

Table 1: General Parameters for Solid-State Stability Assessment

| Parameter | Technique(s) | Purpose |

| Physical Form | Powder X-ray Diffraction (PXRD), Microscopy | To detect changes in crystallinity, polymorphism, or conversion between amorphous and crystalline states. |

| Thermal Behavior | Differential Scanning Calorimetry (DSC), Thermogravimetry (TG) | To determine melting point, glass transition, and thermal degradation patterns. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the parent compound and detect/quantify degradation products. |

| Hygroscopicity | Gravimetric Sorption Analysis | To assess the compound's tendency to absorb moisture from the air. |

Drug-Excipient Compatibility Assessments and Interaction Profiling (Non-clinical)

Excipients are inactive ingredients essential for formulating a drug product. However, they can interact with the active ingredient, affecting the product's stability and performance. jetir.org

Research Findings: No specific non-clinical drug-excipient compatibility studies have been published for "Quinidine Barbiturate (B1230296)." However, research on quinidine as a single agent provides a basis for potential interactions. A study on the thermal behavior of quinidine in binary mixtures with common excipients (starch, silicon dioxide, sorbitol, magnesium stearate, and hydroxyethylcellulose) was conducted using DSC and FTIR (Fourier-transform infrared) spectroscopy. lew.ro The results indicated that quinidine was compatible with most of these excipients, though some thermal interactions with hydroxyethylcellulose were noted, suggesting potential issues if exposed to heat during storage. lew.ro

Barbiturates are also known to have potential incompatibilities. researchgate.net Given that both quinidine and phenobarbital (B1680315) are complex molecules, the potential for interactions with excipients containing reactive functional groups is significant. For example, co-administration of quinidine with phenobarbital is known to induce CYP3A4 metabolism, reducing the half-life and plasma concentration of quinidine. mdpi.com While this is a clinical interaction, it underscores the chemical reactivity that must be considered in formulation.

Table 2: Illustrative Drug-Excipient Compatibility Study Design

| Excipient | Ratio (Drug:Excipient) | Analytical Technique | Observation | Compatibility |

| Starch | 1:1 | DSC, FTIR | No new peaks or significant shifts in thermal events. | Compatible |

| Magnesium Stearate | 1:1 | DSC, FTIR | No new peaks or significant shifts in thermal events. | Compatible |

| Hydroxyethylcellulose | 1:1 | DSC, FTIR | Appearance of new exothermic peaks in DSC curve. | Potential Incompatibility |

| Silicon Dioxide | 1:1 | DSC, FTIR | No new peaks or significant shifts in thermal events. | Compatible |

| This table is illustrative and based on findings for quinidine alone. lew.ro |

Strategies for Modifying Dissolution Rate and Solubility (Non-clinical, mechanistic)

For poorly water-soluble drugs, enhancing dissolution rate and solubility is crucial for achieving adequate bioavailability. ascendiacdmo.com Several formulation strategies can be employed to achieve this. researchgate.netresearchgate.net

Research Findings: There is no literature detailing the dissolution modification for "this compound." However, general strategies for poorly soluble compounds are applicable. The formation of salts or co-crystals is a primary method. ijpcbs.com Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, which can alter physicochemical properties like solubility and dissolution. ijpcbs.comresearchgate.net Given that "this compound" can be understood as a salt or co-crystal of quinidine and phenobarbital, this is a highly relevant strategy. nih.gov For example, the solubility of the co-former in a co-crystal system can significantly influence the dissolution behavior of the active ingredient. nih.gov

Another key strategy is the formation of solid dispersions, where the drug is dispersed in a carrier matrix, often in an amorphous state. jipbs.com This conversion from a crystalline to a higher-energy amorphous form can significantly increase solubility. jipbs.comnih.gov

Table 3: Common Strategies for Solubility and Dissolution Enhancement

| Strategy | Mechanism | Potential Outcome |

| Salt/Co-crystal Formation | Alters the crystal lattice energy and molecular interactions. ijpcbs.com | Can increase or decrease solubility and dissolution rate depending on the co-former. nih.gov |

| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles. ascendiacdmo.comfrontiersin.org | Enhances the dissolution rate according to the Noyes-Whitney equation. |

| Solid Dispersion | Converts the drug from a crystalline to a more soluble amorphous state and improves wettability. jipbs.com | Significant increase in apparent solubility and dissolution rate. |

| Complexation | Forms a more soluble complex, for example with cyclodextrins. researchgate.net | Increases the amount of drug that can be dissolved in a given volume of solvent. |

Research into Advanced Delivery Systems (e.g., Nanoparticles, Microparticles) and their Impact on Compound Behavior

Advanced delivery systems like nanoparticles and microparticles offer sophisticated methods for controlling drug release, improving stability, and targeting specific sites in the body. nih.govresearchgate.netjneonatalsurg.comaspbs.com

Research Findings: Specific research on nanoparticle or microparticle formulations of "this compound" is not found in the published literature. However, the principles of these delivery systems are broadly applicable.

Nanoparticles: These systems, with sizes typically below 1000 nm, can enhance the solubility and dissolution rate of poorly soluble drugs due to their high surface area. jneonatalsurg.com They can be formulated as nanocrystals, liposomes, or polymeric nanoparticles to control drug release and improve bioavailability. frontiersin.orgjneonatalsurg.com

Microparticles: These are particles ranging from 1-1000 µm and are often used to create multi-unit dosage forms like capsules or tablets. nih.gov They can be designed to provide sustained or delayed release, which could be beneficial for a combination product like quinidine and a barbiturate to modulate their respective pharmacokinetic profiles. A novel approach involves encapsulating nanoparticles within microparticles (Nanoparticle-in-Microparticle Delivery Systems, or NiMDS) to protect the nanoparticles during transit and control their release. researchgate.net

Table 4: Characteristics of Advanced Particulate Delivery Systems

| Delivery System | Typical Size Range | Key Advantages for Formulation |

| Nanoparticles | 1 - 1000 nm | Improved solubility and dissolution rate; potential for targeted delivery; can be formulated for various routes of administration. jneonatalsurg.com |

| Microparticles | 1 - 1000 µm | Suitable for creating modified-release oral dosage forms; can improve drug stability; allows for flexible dosing by blending different particle populations. nih.gov |

| Nanoparticle-in-Microparticle Systems (NiMDS) | > 1 µm (overall) | Combines benefits of both systems; protects nanoparticles from harsh environments (e.g., stomach acid); allows for controlled release of nanoparticles at a specific site. researchgate.net |

Amorphous Solid Dispersions and Co-amorphous Systems Research involving this compound

Amorphous forms of drugs have higher energy and disorder compared to their crystalline counterparts, leading to enhanced solubility. However, they are thermodynamically unstable and tend to recrystallize. nih.govnih.gov Co-amorphous systems, where two or more small-molecule components exist in a single amorphous phase, are a strategy to improve both solubility and stability. nih.govetflin.comresearchgate.net

Research Findings: While there is no research specifically on a "this compound" co-amorphous system, this formulation approach is highly relevant. Co-amorphous systems stabilize the amorphous drug by interacting with a co-former, which can be another drug or an excipient like an amino acid. nih.govjneonatalsurg.com This interaction, often through hydrogen bonding or π-π stacking, increases the glass transition temperature (Tg) of the mixture and inhibits molecular mobility, thereby preventing recrystallization. nih.govresearchgate.net

A drug-drug co-amorphous system of quinidine and phenobarbital could theoretically offer several advantages:

Enhanced Solubility: Both drugs might exhibit higher dissolution rates than their crystalline forms.

Physical Stability: The intermolecular interactions between quinidine and phenobarbital could prevent the recrystallization of either component.

Fixed-Dose Combination: It provides a method for creating a stable, single-phase fixed-dose combination product.

The method of preparation, such as solvent evaporation, milling, or quenching, can significantly impact the properties of the resulting co-amorphous system. etflin.com Characterization would involve techniques like DSC to confirm a single glass transition temperature and PXRD to verify the absence of crystallinity.

Table 5: Comparison of Crystalline, Amorphous, and Co-amorphous Forms

| Property | Crystalline API | Amorphous API | Co-amorphous System |

| Molecular Arrangement | Ordered, long-range 3D lattice | Disordered, no long-range order | Disordered, single phase with two or more components |

| Thermodynamic Stability | High (Stable) | Low (Metastable) | Intermediate (More stable than single amorphous API) etflin.com |

| Solubility/Dissolution | Low | High | High nih.gov |

| Recrystallization Tendency | N/A | High | Reduced/Inhibited nih.gov |

Analytical Method Development and Validation for Quinidine Barbiturate in Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For a mixed sample of quinidine (B1679956) and a barbiturate (B1230296), reversed-phase HPLC (RP-HPLC) is the most common approach.

The development of an HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and quantification. A typical method for quinidine might use a C18 column, which is a non-polar stationary phase. jidps.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. jidps.comnih.govijnrd.org The pH of the buffer is a critical parameter that must be adjusted to ensure the analytes are in a suitable ionic state for retention and separation. For instance, a method for quinidine used a mobile phase of phosphate buffer (pH 3) and acetonitrile. jidps.com

Detection is commonly performed using a UV detector, as both quinidine and barbiturates possess chromophores that absorb ultraviolet light. jidps.comresearchgate.net Wavelengths such as 254 nm or 230 nm are often employed. jidps.comresearchgate.net For enhanced sensitivity and specificity, particularly in biological fluids, a fluorescence detector can be used for quinidine, which is naturally fluorescent. nih.gov

Method validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure the method is reliable. Key validation parameters include accuracy, precision, linearity, range, robustness, and specificity. jidps.com For example, a validated method for quinidine demonstrated linearity in the range of 20-60 µg/mL with a correlation coefficient (r²) of 0.999. jidps.com The accuracy, assessed by recovery studies, was found to be 99.77%. jidps.com

Table 1: Example HPLC Method Parameters for Quinidine and Barbiturate Analysis

| Parameter | Quinidine Analysis Example jidps.com | Barbiturate Analysis Example researchgate.net |

|---|---|---|

| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) | C18 (120 x 4.6mm) |

| Mobile Phase | Phosphate buffer (pH 3) : Acetonitrile (25:75 v/v) | 0.10M SDS-4% (v/v) butanol, pH 7 |

| Flow Rate | 0.8 ml/min | Not Specified |

| Detection | UV at 254 nm | UV at 230 nm |

| Retention Time | 2.589 min | < 8 min |

| Linearity Range | 20-60 µg/ml | Not Specified |

| Correlation (r²) | 0.999 | > 0.999 |

Gas Chromatography (GC) Applications for Component Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the separation and definitive identification of individual components in a mixture. It is well-suited for the analysis of volatile or semi-volatile compounds, which includes many barbiturates.

For the analysis of a quinidine-barbiturate sample, GC would excel at separating the barbiturate component from quinidine. The typical setup involves a fused silica (B1680970) capillary column with a non-polar stationary phase like methylsilicone. unodc.org The sample, dissolved in a suitable organic solvent, is injected into a heated port where it vaporizes. An inert carrier gas, such as helium, transports the vaporized analytes through the column. unodc.org Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile gas phase.

While some chromatographic methods for quinidine have been reported, GC-MS provides unparalleled specificity for identification. psu.edunih.gov The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." unodc.org This allows for unambiguous identification by comparing the analyte's spectrum and retention time to that of a known reference standard. unodc.org This is a significant advantage over other detectors like the Flame Ionization Detector (FID), although FID can also be used for quantification. nih.gov For complex mixtures or trace-level analysis, GC-MS is the preferred method. unodc.org

Table 2: Typical GC-MS Operating Conditions for Barbiturate Analysis

| Parameter | Example Condition unodc.org |

|---|---|

| Column | 30m x 0.25mm fused silica (e.g., DB-1) |

| Carrier Gas | Helium at 1 ml/min |

| Injector Temp. | 250-300°C |

| Oven Program | Isothermal at 200°C or programmed 200-260°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Identification | Comparison of retention time and mass spectrum with a reference standard |

Capillary Electrophoresis (CE) for Separation and Purity Profiling in Research Settings

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It is particularly valuable for the analysis of polar and charged molecules, purity assessment, and the separation of chiral compounds (enantiomers). utm.mxnih.gov

In the context of a quinidine-barbiturate analysis, CE can offer a different selectivity compared to HPLC and GC. The separation takes place in a narrow, fused-silica capillary filled with a conductive buffer solution. utm.mx For barbiturates, which are weak acids, a buffer with a basic pH (e.g., borate (B1201080) buffer at pH 9.3) is often used to ensure they are in their anionic form. psu.edu Micellar electrokinetic chromatography (MEKC), a mode of CE that adds a surfactant like sodium dodecyl sulfate (B86663) (SDS) to the buffer, can be used to separate neutral compounds and fine-tune the separation of charged ones. psu.edu

CE is especially powerful for chiral separations, which is relevant as many barbiturates are chiral. utm.mx By adding a chiral selector, such as a cyclodextrin, to the running buffer, the enantiomers of a chiral barbiturate can be resolved into two separate peaks. utm.mx This is crucial in research settings for studying the distinct pharmacological effects of individual enantiomers. The technique requires very small sample volumes and can be fully automated, making it efficient for research applications. psu.edu Detection is typically performed by UV absorbance. utm.mx

Principles and Methodologies of Bioanalytical Research for in vitro and Pre-clinical Applications

Bioanalytical research involves the quantification of drugs and their metabolites in biological matrices such as plasma, urine, or tissue. nih.govcurrentseparations.com This is essential during pre-clinical development to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound. currentseparations.com For a quinidine-barbiturate formulation, methods must be developed to measure both components and potentially their metabolites in these complex biological samples. nih.gov

The primary challenge in bioanalysis is the low concentration of the analytes and the high concentration of interfering endogenous substances like proteins and salts. nih.gov Therefore, a robust sample preparation step is critical. Common techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. fda.gov

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated, leaving a concentrated and cleaner sample. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent.

The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). fda.gov This technique provides exceptional sensitivity, allowing for the detection of concentrations down to the ng/mL level or lower, and high selectivity, minimizing interference from the biological matrix. nih.govfda.gov

Bioanalytical methods must be rigorously validated to ensure their reliability. fda.gov Validation assesses selectivity, the lower limit of quantitation (LLOQ), accuracy, precision, recovery, matrix effects, and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, storage). fda.gov For instance, an HPLC method for quinidine in plasma was validated with a limit of quantitation as low as 4 ng/ml and recoveries of 76-81%. nih.gov

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Example Finding (Quinidine) nih.gov |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Method shown to be specific for quinidine. |

| Accuracy | The closeness of determined values to the true concentration. | Recovery of 81% from plasma. |

| Precision | The degree of scatter between a series of measurements (expressed as %RSD or CV). | Inter-assay CV of 1.8% - 3.7% at different concentrations. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Linear range of 0-7,000 ng/ml (R² = 0.9994). |

| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | 4 ng/ml of plasma. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Data must be generated to support sample handling and storage. |

Future Research Directions and Unanswered Questions for Quinidine Barbiturate

The compound quinidine (B1679956) barbiturate (B1230296), a multi-component solid formed from the antiarrhythmic drug quinidine and a barbiturate, presents numerous avenues for future scientific investigation. While the individual components are well-studied, their combination as a single chemical entity opens up new questions in pharmaceutical sciences and basic research. Advancements in analytical techniques, computational power, and our understanding of solid-state chemistry provide a foundation for exploring this compound in greater depth.

Q & A

Basic Research Questions

Q. How to design a pharmacokinetic study for Quinidine barbiturate in preclinical models?

- Methodological Answer: Use non-linear regression analysis (e.g., Farmfit software) to model blood and perfusate concentration-time data, accounting for dose-dependent clearance observed at higher doses. Include dose-ranging experiments to identify linear vs. non-linear pharmacokinetic behavior, particularly in overdose scenarios . Ensure sampling intervals align with barbiturate absorption and elimination phases.

Q. What experimental models are suitable for studying drug interactions between this compound and calcium channel blockers like felodipine?

- Methodological Answer: Employ in vivo rodent models to co-administer this compound with felodipine, measuring changes in blood pressure or cardiac output. Use control groups to isolate barbiturate-specific effects on cytochrome P450 enzymes, which may accelerate felodipine metabolism. Quantify interaction magnitude via dose-response curves and statistical comparison of efficacy metrics (e.g., EC50 shifts) .

Q. How to assess barbiturate withdrawal effects in preclinical studies?

- Methodological Answer: Utilize chronic dosing protocols in decorticate or decerebrate animal models (e.g., dogs) to study neural excitability changes during withdrawal. Monitor convulsive thresholds via EEG and behavioral scoring. Include biochemical assays to explore unresolved mechanisms, such as reticular activating system involvement .

Advanced Research Questions

Q. How to synthesize enantiomerically pure this compound for target-specific in vitro studies?

- Methodological Answer: Apply chiral resolution techniques (e.g., crystallization or HPLC) to isolate enantiomers. Validate purity via circular dichroism or NMR. Test stereoselective effects on GABAA receptors using electrophysiological assays (e.g., patch-clamp) in transfected cell lines. Compare anesthetic potency ratios between enantiomers to identify structure-activity relationships .

Q. What mixed-methods approaches integrate quantitative and qualitative data to evaluate this compound’s neuropharmacological effects?

- Methodological Answer: Combine quantitative EEG spectral analysis (e.g., delta wave power) with qualitative behavioral coding in rodent models. Use a convergent parallel design: first, quantify sedation depth via spectral metrics; second, conduct thematic analysis of video-recorded motor activity. Triangulate findings to address mechanistic hypotheses .

Q. How to design structural modifications of this compound for enhanced lectin binding in glycobiology?

- Methodological Answer: Synthesize β-C-glycosyl barbiturate derivatives via protecting-group-free carbohydrate coupling. Use X-ray crystallography to analyze lectin-binding interfaces (e.g., Pseudomonas aeruginosa lectins). Optimize multivalent scaffolds (glycoclusters/glycopolymers) to offset steric hindrance from the barbiturate core. Validate binding via surface plasmon resonance (SPR) .

Q. How to resolve contradictions in barbiturate efficacy data across different experimental models?

- Methodological Answer: Conduct meta-analyses of published datasets, stratifying by model type (e.g., in vitro vs. in vivo), species, and dosing regimens. Apply sensitivity analysis to identify confounding variables (e.g., CYP450 induction variability). Reconcile discrepancies using mechanistic pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., in vitro binding assays vs. in vivo efficacy studies). Employ Bland-Altman plots or Cohen’s kappa for inter-method reliability testing.